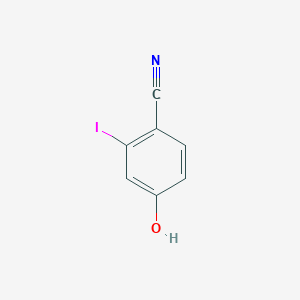

4-Hydroxy-2-iodobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUHDUIJYZLFHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 4 Hydroxy 2 Iodobenzonitrile

Reactivity at the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in 4-Hydroxy-2-iodobenzonitrile is the principal site of reactivity for many important synthetic transformations. Aryl iodides are highly valued substrates in transition-metal-catalyzed cross-coupling reactions due to the relatively low C-I bond dissociation energy, which facilitates the initial oxidative addition step in many catalytic cycles.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds, and aryl iodides are among the most reactive coupling partners. wikipedia.org Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings provide versatile methods for elaborating the molecular scaffold of this compound. beilstein-journals.orgmdpi.com

The Suzuki-Miyaura coupling involves the reaction of an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.org For a substrate such as this compound, this reaction would enable the introduction of a new aryl or vinyl group at the 2-position. The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would convert this compound into a 2-alkynyl-4-hydroxybenzonitrile derivative. The reaction is valued for its mild conditions, which are often compatible with various functional groups. wikipedia.org The mechanism involves a palladium cycle similar to the Suzuki coupling, and a copper cycle that generates a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. sustech.edu.cn

The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org This transformation would allow for the vinylation of this compound at the C-2 position. The reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. wikipedia.org

While specific examples for this compound are not extensively documented, the reactivity of related compounds like 4-iodobenzonitrile (B145841) in these coupling reactions is well-established, suggesting similar feasibility. acs.orgacs.org

Table 1: General Conditions for Cross-Coupling Reactions of Related Aryl Iodides

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ (aq) | 1,4-Dioxane | acs.org |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Dichloromethane | acs.org |

| Heck | n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF | wikipedia.orgnih.gov |

The efficiency of cross-coupling reactions involving this compound is governed by a combination of electronic and steric effects originating from its substituents.

Electronic Effects : The benzene (B151609) ring is substituted with both an electron-donating group (the para-hydroxyl, +M > -I) and an electron-withdrawing group (the meta-nitrile, -M, -I). The hydroxyl group, being para to the iodine, increases electron density at the C-I bond through resonance, which can slow down the rate-limiting oxidative addition step. Conversely, the strongly electron-withdrawing nitrile group deactivates the ring, although its meta position relative to the iodine means its electronic influence is primarily inductive. Studies on substituted iodobenzenes have shown that electron-donating groups generally decrease reactivity in Heck reactions, while electron-withdrawing groups can enhance it. eiu.edu The net electronic effect in this compound is a balance of these competing influences.

Steric Factors : The iodine atom is at the C-2 position, ortho to the nitrile group. This ortho relationship introduces steric hindrance around the reaction center, which can impede the approach of the bulky palladium catalyst complex, potentially lowering reaction rates and yields compared to less hindered aryl iodides. beilstein-journals.orgbeilstein-journals.org

A significant challenge in the functionalization of this compound is achieving chemoselectivity—that is, ensuring the reaction occurs exclusively at the C-I bond without affecting the hydroxyl or nitrile groups. The phenolic -OH group is acidic and can react with the bases typically required for cross-coupling reactions.

To address these challenges, catalyst development has focused on creating highly active and selective systems.

Ligand Design : The use of sterically bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can promote the oxidative addition step even with electron-rich or sterically hindered aryl halides. mdpi.comacs.org These advanced catalysts can operate under milder conditions, which helps to prevent side reactions.

Phosphine-Free Catalysts : To simplify reaction conditions and reduce costs, phosphine-free palladium catalyst systems have been developed. organic-chemistry.org These are often more stable and can be effective for a range of substrates.

Control of Basicity : The choice of base is critical. Using a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) can prevent unwanted side reactions at the nitrile group while still being effective in the catalytic cycle. For substrates with acidic protons like the hydroxyl group, careful selection of the base and reaction conditions is paramount. In some cases, protection of the hydroxyl group (e.g., as a methoxy (B1213986) or silyl (B83357) ether) may be necessary to achieve clean and high-yielding coupling.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (S_NAr) is another major reaction pathway for aryl halides. However, its viability is highly dependent on the electronic properties of the aromatic ring. The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. lumenlearning.commasterorganicchemistry.com

The standard S_NAr mechanism proceeds via a two-step addition-elimination sequence. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, the S_NAr pathway is electronically disfavored.

The primary electron-withdrawing group, the nitrile (-CN), is located meta to the iodine leaving group. It therefore cannot stabilize the negative charge of the Meisenheimer intermediate through resonance.

The hydroxyl (-OH) group is para to the iodine. As a strong electron-donating group by resonance, it destabilizes the negatively charged intermediate required for S_NAr, thereby strongly deactivating the substrate towards nucleophilic attack.

Because of this unfavorable electronic arrangement, displacing the iodide via a standard S_NAr mechanism would require extremely harsh reaction conditions or exceptionally strong nucleophiles, and is generally not a feasible pathway. youtube.com

Given the conditions often employed in synthetic transformations, competitive reactions at the other functional groups of this compound are a significant consideration.

Reaction at the Hydroxyl Group : The phenolic proton is the most reactive site in the presence of a base. In nearly all cross-coupling reactions, which require a base, the hydroxyl group will be deprotonated to form a phenoxide. While this anion further deactivates the ring towards S_NAr, it can potentially coordinate to the metal center in coupling reactions, influencing catalytic activity. If strong nucleophilic bases or organometallic reagents are used, O-alkylation or O-arylation could compete with C-I bond functionalization. Therefore, protecting the hydroxyl group is a common strategy to ensure selective reactivity at the aryl iodide.

Reaction at the Nitrile Group : The cyano group is generally stable under the neutral or basic conditions of many palladium-catalyzed reactions. However, it can be susceptible to hydrolysis to a carboxylic acid or an amide under strongly acidic or basic conditions, particularly at elevated temperatures. These conditions are typically avoided in modern cross-coupling protocols, minimizing the risk of this competitive reaction.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key functional group that significantly influences the molecule's reactivity. It can undergo various transformations, including functionalization of the oxygen atom and directing electrophilic substitution on the aromatic ring.

The hydroxyl group of this compound can be readily converted into ethers and esters. These reactions are fundamental for modifying the properties of the molecule, such as its solubility, and for introducing new functionalities.

Etherification can be achieved under standard Williamson ether synthesis conditions. For instance, the hydroxyl group can be deprotonated with a suitable base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide to form the corresponding ether. This strategy has been employed in the synthesis of more complex molecules where the hydroxyl group is protected or modified. researchgate.net

Esterification can be carried out by reacting this compound with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acidic byproduct. iodobenzene.ltd These ester derivatives can serve as prodrugs or as intermediates for further chemical transformations.

A summary of representative O-functionalization reactions is presented below:

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide, Base (e.g., K2CO3) | Aryl ether |

| Esterification | Acylating agent (e.g., acid chloride) | Aryl ester |

This table provides a general overview of O-functionalization reactions.

The hydroxyl group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to it. In this compound, the positions ortho (position 3) and para (position 5) to the hydroxyl group are potential sites for substitution. However, the existing iodo and nitrile substituents also influence the regioselectivity of these reactions.

The hydroxyl group's activating effect is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution process. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The electron-withdrawing nature of the nitrile and iodo groups can deactivate the ring towards electrophilic attack, but the powerful activating effect of the hydroxyl group often overcomes this deactivation. The precise outcome of such reactions depends on the specific electrophile and reaction conditions used.

Phenols can be oxidized to form quinones, and this compound is susceptible to such transformations. researchgate.netchemscene.com The oxidation process typically involves the removal of two electrons and two protons from the phenol (B47542), leading to the formation of a p-benzoquinone derivative. This oxidation can be initiated by various oxidizing agents. pageplace.de

The mechanism of oxidation can proceed through a semiquinone radical intermediate. nih.gov This process can sometimes be accompanied by the generation of reactive oxygen species. nih.gov The presence of the iodo and nitrile substituents on the aromatic ring can influence the redox potential of the molecule and the stability of the resulting quinone. The formation of hydroxyquinones is a significant area of study due to their presence in many biologically active natural products. researchgate.net

Transformations of the Nitrile Functionality

The nitrile group (-C≡N) in this compound is a versatile functional group that can be converted into other important chemical moieties, such as carboxylic acids, amides, and amines. acs.orgd-nb.info

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. lumenlearning.com

Acidic Hydrolysis: Heating the nitrile with a strong acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org The reaction proceeds through the initial formation of an amide, which is then further hydrolyzed to the carboxylic acid. libretexts.org

Alkaline Hydrolysis: Treatment with a strong base, like sodium hydroxide, followed by acidification, also yields the carboxylic acid. libretexts.org In the initial step, the salt of the carboxylic acid is formed along with ammonia (B1221849) gas. libretexts.org If the reaction is stopped at the intermediate stage, the primary amide can be isolated. lumenlearning.com

A summary of nitrile hydrolysis products is provided below:

| Hydrolysis Condition | Intermediate Product | Final Product |

| Acidic (e.g., HCl, H₂O, heat) | Amide | Carboxylic Acid |

| Basic (e.g., NaOH, H₂O, heat) | Amide | Carboxylate Salt |

This table outlines the products of nitrile hydrolysis under different conditions.

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using various reducing agents. organic-chemistry.org Common methods include catalytic hydrogenation using catalysts like palladium or nickel, or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). acs.orgorganic-chemistry.orgnih.gov The choice of reducing agent can depend on the presence of other functional groups in the molecule to ensure selectivity. For example, DIBAL-H has been used for the reduction of a nitrile in a related complex molecule. acs.orgnih.gov

Cycloaddition Reactions (e.g., Nitrile Hydration, 1,3-Dipolar Cycloadditions)

The nitrile group of this compound is a versatile functional group that can participate in various cycloaddition reactions, leading to the formation of diverse heterocyclic structures. These reactions are of significant interest for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The reactivity of the nitrile group is influenced by the electronic effects of the substituents on the benzene ring, namely the electron-donating hydroxyl group and the electron-withdrawing, yet polarizable, iodine atom.

Nitrile Hydration:

The hydration of nitriles to amides is a fundamental transformation in organic synthesis. This reaction can be catalyzed by acids, bases, or transition metals. sioc-journal.cnst-andrews.ac.uk For this compound, the electronic nature of the substituents would play a role in the rate of hydration. The electron-donating hydroxyl group at the para-position might slightly decrease the electrophilicity of the nitrile carbon, while the ortho-iodo substituent could have a more complex influence due to both steric and electronic effects.

Studies on related substituted benzonitriles have shown that electron-withdrawing groups generally facilitate the hydration process by making the nitrile carbon more susceptible to nucleophilic attack. mdpi.com Conversely, electron-donating groups can slow down the reaction. In the case of this compound, the interplay of these effects would determine its reactivity in hydration reactions.

A study on the biotransformation of various halogenated 4-hydroxybenzonitriles using Rhodococcus rhodochrous PA-34, which possesses nitrile hydratase and amidase activity, provides insights into the hydration of similar structures. The study included 3,5-dichloro-4-hydroxybenzonitrile, 3,5-dibromo-4-hydroxybenzonitrile, and 3,5-diiodo-4-hydroxybenzonitrile. The results indicated that these compounds were converted to their corresponding amides, demonstrating that the nitrile group in such substituted systems is accessible for hydration. researchgate.net

Table 1: Biotransformation of Halogenated 4-Hydroxybenzonitriles by R. rhodochrous PA-34 researchgate.net

| Substrate | Product |

| 3,5-Dichloro-4-hydroxybenzonitrile | 3,5-Dichloro-4-hydroxybenzamide |

| 3,5-Dibromo-4-hydroxybenzonitrile | 3,5-Dibromo-4-hydroxybenzamide |

| 3,5-Diiodo-4-hydroxybenzonitrile | 3,5-Diiodo-4-hydroxybenzamide |

This table is based on the biotransformation of related compounds and serves as an illustrative example of nitrile hydration in substituted 4-hydroxybenzonitriles.

1,3-Dipolar Cycloadditions:

The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, reacting with 1,3-dipoles such as nitrile oxides, azides, and nitrones to form five-membered heterocyclic rings. asianpubs.orgacs.orgwikipedia.orgorganic-chemistry.orgnih.gov These reactions are highly valuable for the construction of complex molecular scaffolds.

For instance, in the reaction of benzonitrile (B105546) oxide with substituted adamantane (B196018) derivatives, the reaction was found to be regiospecific, with the regioselectivity attributed to steric interactions. acs.org In another study, the 1,3-dipolar cycloaddition of a substituted benzonitrile oxide with N-sulphinylanilines was found to be poorly correlated with Hammett parameters, suggesting a complex interplay of factors in the transition state. researchgate.net

Synergistic Reactivity and Chemo-selectivity Considerations in Multi-functionalized Systems

This compound is a multi-functionalized molecule, possessing three distinct reactive sites: a phenolic hydroxyl group, a carbon-iodine bond, and a nitrile group. This polyfunctionality presents both challenges and opportunities in chemical synthesis, making chemoselectivity a critical consideration. Furthermore, the presence of multiple functional groups opens up the possibility of synergistic reactivity, where the groups cooperate to enable unique transformations.

The chemoselective functionalization of one site without affecting the others is a key aspect of utilizing this compound as a building block. The relative reactivity of the functional groups can be modulated by the choice of reagents and reaction conditions.

Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or act as a directing group in electrophilic aromatic substitution.

Iodo Group: The carbon-iodine bond is susceptible to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. mdpi.comacs.orgrsc.org The reactivity of aryl iodides in such reactions is generally high.

Nitrile Group: The nitrile group can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or participate in cycloaddition reactions as discussed previously.

A significant challenge in the chemistry of this compound is to control the chemoselectivity of reactions. For example, in a palladium-catalyzed cross-coupling reaction, it is crucial to achieve selective reaction at the C-I bond without affecting the nitrile or hydroxyl groups. Studies on related polyhalogenated aromatic compounds have shown that the choice of catalyst, ligands, and reaction conditions can allow for the selective reaction of one halide over another, or over other functional groups like triflates. polyu.edu.hk In the case of 4-iodobenzonitrile, it has been shown to afford quantitative yields in Sonogashira-type coupling reactions, indicating the high reactivity of the iodo group in this class of compounds. mdpi.com

Table 2: Examples of Chemoselective Reactions on Related Halobenzonitriles

| Substrate | Reagents and Conditions | Product | Reaction Type | Reference |

| 4-Iodobenzonitrile | Trimethylsilylacetylene, Pd/Cu catalyst, MW | 4-((Trimethylsilyl)ethynyl)benzonitrile | Sonogashira Coupling | mdpi.com |

| 2-Halobenzonitriles | Ketones, KOtBu, then Cu(OAc)2 | Isoquinolones | SNAr/Cyclization | nih.gov |

| 2-Ethynylbenzamide | 4-Iodobenzonitrile, CO, PdCl2(PPh3)2 | Isoindolinone derivative | Sonogashira Cyclocarbonylation | acs.org |

This table illustrates the chemoselective transformations on related structures, highlighting the potential for selective functionalization of this compound.

Synergistic Reactivity:

Synergistic catalysis involves the simultaneous activation of two or more reactive centers in a molecule by different catalysts or reagents to achieve a specific transformation. acs.org The multi-functional nature of this compound makes it an interesting candidate for exploring such synergistic effects. For example, the hydroxyl group could act as an internal base or directing group to facilitate a reaction at another site of the molecule. Alternatively, different functional groups could be activated by separate catalysts in a one-pot reaction to build molecular complexity rapidly. While specific examples of synergistic reactivity involving this compound are not yet prominent in the literature, the concept holds significant promise for the future development of novel synthetic methodologies based on this versatile compound. iodobenzene.ltd

Structural Modifications and Derivative Synthesis of 4 Hydroxy 2 Iodobenzonitrile

Design and Synthesis of Ethers and Esters as Analogues

The phenolic hydroxyl group of 4-hydroxy-2-iodobenzonitrile is a prime site for modification to produce ether and ester derivatives. These transformations can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capability.

Standard synthetic protocols are employed for the synthesis of these analogues. Ether derivatives are commonly prepared through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion. This nucleophile then reacts with an alkyl halide to yield the corresponding ether.

Esterification is typically achieved by reacting the hydroxyl group with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. These reactions allow for the introduction of a wide array of alkyl and acyl groups, respectively. The hydroxyl group can be converted into various functional groups like ethers or esters using appropriate reagents smolecule.com. For instance, silyl (B83357) ethers can be synthesized by reacting p-hydroxybenzonitriles with chlorosilanes researchgate.net.

Table 1: General Synthesis of Ether and Ester Derivatives

| Derivative Type | General Reaction | Reagents | Purpose |

|---|---|---|---|

| Ether | Williamson Ether Synthesis | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (R-X) | Modifies steric bulk and hydrogen bonding potential. |

| Ester | Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) / Base (e.g., Pyridine) | Introduces an acyl group, altering electronic properties and lipophilicity. |

Creation of Aryl-substituted Derivatives via Cross-Coupling

The iodine atom at the 2-position of the benzonitrile (B105546) ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, providing a powerful method for forming new carbon-carbon bonds researchgate.net. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a particularly versatile and widely used strategy for this purpose harvard.eduyonedalabs.com. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups, making it ideal for the complex scaffold of this compound researchgate.net. The reactivity of the leaving group is a key factor, with iodides being more reactive than bromides or chlorides harvard.edu.

Formation of Biaryl and Heterobiaryl Compounds

A primary application of cross-coupling reactions with this compound is the synthesis of biaryl and heterobiaryl structures. These motifs are prevalent in pharmaceuticals and advanced materials. In a typical Suzuki-Miyaura reaction, this compound is coupled with an aryl- or heteroarylboronic acid (or its ester equivalent) in the presence of a palladium catalyst and a base organic-chemistry.org.

The choice of the boronic acid determines the nature of the resulting product. Using a phenylboronic acid derivative yields a biphenyl (B1667301) structure, while employing a heteroarylboronic acid, such as pyridine- or thiopheneboronic acid, results in a heterobiaryl compound. This methodology allows for the direct and efficient linking of two distinct aromatic systems organic-chemistry.orggoogle.com. The synthesis of heterobiaryls is of significant interest due to the wide range of pharmacological activities these structures exhibit researchgate.net.

Table 2: Examples of Suzuki-Miyaura Coupling Partners

| Coupling Partner | Product Type | Potential Scaffold |

|---|---|---|

| Phenylboronic Acid | Biaryl | [1,1'-Biphenyl]-4-carbonitrile derivative |

| Naphthylboronic Acid | Biaryl | Naphthyl-substituted benzonitrile |

| Pyridineboronic Acid | Heterobiaryl | Pyridinyl-substituted benzonitrile |

| Thiopheneboronic Acid | Heterobiaryl | Thienyl-substituted benzonitrile |

| Pyrroleboronic Acid | Heterobiaryl | Pyrrolyl-substituted benzonitrile |

Incorporation of Diverse Aromatic and Heteroaromatic Scaffolds

The robustness of the Suzuki-Miyaura coupling allows for the incorporation of a vast array of aromatic and heteroaromatic scaffolds onto the this compound core fluorochem.co.uk. The reaction is compatible with substrates bearing numerous functional groups, enabling the synthesis of highly complex molecules conicet.gov.arnih.gov. This includes coupling with aromatic rings substituted with electron-donating or electron-withdrawing groups, as well as a wide variety of five- and six-membered heterocycles researchgate.netd-nb.info. This versatility is crucial in fields like medicinal chemistry, where subtle changes in the aryl substituent can lead to significant differences in biological activity. For example, various (hetero)aromatic halides can be coupled with (hetero)aromatic boronic acids under mild conditions organic-chemistry.org.

Synthesis of Heterocyclic Compounds Incorporating the Nitrile or Hydroxyl Moiety

The nitrile and hydroxyl groups of this compound are valuable functional handles for the construction of fused or appended heterocyclic rings. These reactions significantly increase the structural complexity and diversity of the resulting molecules.

The nitrile group can undergo a variety of transformations to facilitate cyclization. For example, it can be reduced to a primary amine, which can then be used as a nucleophile to form nitrogen-containing heterocycles. Alternatively, the nitrile group itself can participate in cyclization reactions. Research on related benzonitriles shows their utility in forming rings such as pyridines, pyrazoles, and triazoles mdpi.comnih.gov. For instance, a common strategy involves the reaction of a dinitrile precursor, which can be derived from the starting benzonitrile, to form fused pyridine rings upon treatment with a base mdpi.com.

The phenolic hydroxyl group can also direct the formation of heterocyclic systems. In reactions with appropriate bifunctional reagents, it can act as a nucleophile to form oxygen-containing rings like benzofurans or chromenes d-nb.infonih.gov. Palladium-catalyzed reactions of substituted 2-iodophenols with allenes have been shown to produce benzofuran (B130515) and 2H-chromene derivatives nih.gov. This dual reactivity of the nitrile and hydroxyl groups allows for the synthesis of a wide range of complex heterocyclic systems from a single starting material researchgate.net.

Table 3: Heterocyclic Synthesis Strategies

| Functional Group | Reaction Type | Example Heterocycle | General Approach |

|---|---|---|---|

| Nitrile (CN) | Reductive Cyclization | Fused Pyridine | Reduction of nitrile to amine, followed by intramolecular cyclization with a ketone/aldehyde. |

| Nitrile (CN) | Condensation/Cyclization | Fused Pyrimidine | Reaction with a binucleophile like guanidine (B92328) or thiourea. |

| Nitrile (CN) | Cycloaddition | Tetrazole | Reaction with an azide (B81097) (e.g., sodium azide). |

| Hydroxyl (OH) | Intramolecular Cyclization | Benzofuran | Reaction with a suitable partner (e.g., an alkyne) followed by cyclization. d-nb.info |

| Hydroxyl (OH) | Condensation | Chromene | Reaction with an α,β-unsaturated carbonyl compound. nih.gov |

Development of Polymeric or Oligomeric Structures Derived from this compound

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a C-I bond suitable for cross-coupling, makes it a potential monomer for the synthesis of novel polymers and oligomers fluorochem.co.uk. These materials could exhibit interesting thermal, optical, or electronic properties.

One potential route to polymerization involves converting the hydroxyl and iodo groups into other reactive functionalities suitable for step-growth polymerization. For example, the hydroxyl group could be etherified with a molecule containing a terminal alkyne, while the iodo group could be subjected to a Sonogashira coupling with another terminal alkyne. This would create a monomer with two alkyne functionalities, which could then be polymerized through various methods.

Another approach involves the formation of poly(aryl ether)s or related structures. The hydroxyl group can react to form an ether linkage, while the iodo- group can be converted to a boronic ester. The resulting monomer could then undergo Suzuki polycondensation to form a conjugated polymer. Additionally, the synthesis of silyl ethers by reacting the hydroxyl group with multifunctional chlorosilanes could lead to the formation of siloxane-based oligomers or polymers, which are known for their thermal stability researchgate.net. The inclusion of polar groups like the cyano group in a polymer backbone can influence intermolecular interactions and material properties mdpi.com.

Computational and Theoretical Investigations of 4 Hydroxy 2 Iodobenzonitrile

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-Hydroxy-2-iodobenzonitrile. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy. acs.org

Electronic Structure and Molecular Orbital Analysis

DFT calculations are used to model the geometric and electronic properties of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For aromatic systems, a smaller gap often correlates with higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen of the hydroxyl group and the nitrogen of the cyano group, indicating their role as hydrogen bond acceptors. A region of positive electrostatic potential, known as a σ-hole, is expected on the iodine atom along the C-I bond axis, making it an electrophilic center and a potential halogen bond donor. researchgate.net The presence and magnitude of this σ-hole are influenced by the electron-donating hydroxyl group and the electron-withdrawing cyano group. researchgate.net

| Calculated Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | (Value in eV) | Relates to electron-donating ability |

| LUMO Energy | (Value in eV) | Relates to electron-accepting ability; lower LUMO can indicate higher electrophilicity. researchgate.net |

| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical stability and reactivity. researchgate.net |

| Dipole Moment | (Value in Debye) | Measures overall molecular polarity. acs.org |

| MEP Negative Regions | Around O (hydroxyl) and N (cyano) atoms | Sites for electrophilic attack and hydrogen bonding. researchgate.net |

| MEP Positive Region (σ-hole) | On the iodine atom, opposite the C-I bond | Site for nucleophilic attack and halogen bonding. researchgate.net |

This table presents typical electronic properties that can be calculated for this compound using DFT methods. Actual values would be obtained from specific computational studies.

Reactivity Predictions and Transition State Analysis

Quantum chemical calculations can predict the reactivity of this compound. The analysis of molecular orbitals and MEP maps helps identify the most probable sites for chemical reactions. For instance, the electrophilic σ-hole on the iodine atom makes it susceptible to nucleophilic attack and a key participant in halogen bonding, an interaction critical in crystal engineering and molecular recognition. researchgate.net The electron-rich aromatic ring can undergo electrophilic substitution, with the positions guided by the directing effects of the hydroxyl, iodo, and cyano substituents.

Furthermore, DFT methods are employed to model reaction mechanisms by locating and characterizing the transition state (TS) structures. A transition state is the highest energy point along a reaction coordinate, and its energy determines the activation barrier of the reaction. By calculating the energies of reactants, products, and the transition state, chemists can predict reaction rates and understand the feasibility of a proposed mechanism. For reactions involving this compound, such as Suzuki coupling or nucleophilic aromatic substitution, TS analysis can explain regioselectivity and stereoselectivity. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape in different environments (e.g., in a solvent). biorxiv.orgnih.gov

For this compound, MD simulations can explore the rotational freedom around the C-O bond of the hydroxyl group. This analysis helps determine the most stable conformations and the energy barriers between them. researchgate.net It can reveal the propensity for intramolecular hydrogen bonding between the hydroxyl proton and the adjacent iodine atom or the more distant cyano group. Conformational analysis is crucial as the three-dimensional shape of a molecule often dictates its biological activity and how it interacts with other molecules. researchgate.net The results of MD simulations can identify the most populated conformational states in solution. biorxiv.org

| Conformational Parameter | Description | Significance |

| C-C-O-H Dihedral Angle | Torsion angle defining the orientation of the hydroxyl group. | Determines the most stable rotamer and potential for intramolecular H-bonding. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Changes in Rg over time can indicate significant conformational shifts. researchgate.net |

| Intramolecular Distances | e.g., O-H···I or O-H···N distances. | Used to identify and characterize intramolecular hydrogen or halogen bonds. |

| Solvent Radial Distribution Function (RDF) | Describes the probability of finding solvent molecules at a certain distance from a solute atom. | Reveals how the molecule is solvated and the specific interactions with the solvent. researchgate.net |

This table outlines key parameters analyzed during MD simulations to understand the conformational landscape of this compound.

In Silico Spectroscopic Predictions (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming structures.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. This is often achieved using the Gauge-Independent Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for a molecule in its optimized geometry, one can obtain theoretical chemical shifts that typically show excellent correlation with experimental values. researchgate.net In complex molecules, comparing calculated and experimental shifts can be decisive in assigning the correct structure or stereochemistry. researchgate.net

Similarly, the vibrational frequencies from an optimized structure can be calculated to produce a theoretical Infrared (IR) spectrum. These frequencies correspond to specific bond stretches, bends, and twists within the molecule. Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. arxiv.org

| Spectrum | Predicted Parameter | Computational Method | Application |

| NMR | ¹H and ¹³C Chemical Shifts (ppm) | DFT (e.g., B3LYP with GIAO method) | Structural elucidation and assignment of experimental spectra. researchgate.net |

| IR | Vibrational Frequencies (cm⁻¹) | DFT Frequency Calculation | Identification of functional groups and comparison with experimental IR spectra. |

| UV-Vis | Excitation Energies (λmax in nm) | Time-Dependent DFT (TD-DFT) | Prediction of electronic transitions and interpretation of UV-Vis absorption spectra. arxiv.org |

This table summarizes the application of computational methods for predicting the spectroscopic properties of this compound.

Structure-Reactivity Relationship Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties. uni-hamburg.de These models are built by finding a mathematical relationship between calculated molecular descriptors and an observed activity.

For this compound and its derivatives, computational methods can generate a wide array of descriptors. These include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors. By developing a QSAR model, researchers can predict the potential biological activity of new, unsynthesized derivatives of this compound. ebi.ac.uk For example, a QSAR study might find that the anti-cancer activity of a series of related compounds is strongly correlated with the energy of the LUMO and the electrostatic potential of the σ-hole on the iodine atom. Such a model provides a powerful hypothesis for designing more potent compounds. ebi.ac.ukcapotchem.cn

Advanced Spectroscopic Characterization Methodologies for 4 Hydroxy 2 Iodobenzonitrile and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Examination of Halogen Bonding Interactions

Following a comprehensive search of available scientific literature and chemical databases, no specific experimental or theoretical studies detailing the examination of halogen bonding interactions exclusively for the compound 4-Hydroxy-2-iodobenzonitrile were found. The characterization and analysis of intermolecular forces, particularly the directional C–I···N halogen bonds that could be anticipated for this molecule, are not documented in the accessible research.

While extensive research, including detailed crystallographic and spectroscopic data, is available for the isomeric compound 4-iodobenzonitrile (B145841) , these findings cannot be directly extrapolated to this compound. The different substitution pattern on the benzene (B151609) ring—specifically the presence of a hydroxyl group at the 4-position and the iodine atom at the 2-position—would lead to substantially different electronic properties, molecular geometry, and intermolecular interaction motifs. The interplay between potential hydrogen bonding from the hydroxyl group and halogen bonding from the iodine atom would be a key determinant of the solid-state structure of this compound, a subject that awaits future scientific investigation.

Due to the absence of specific research findings for this compound, no data tables or detailed research findings on its halogen bonding interactions can be presented.

Environmental Behavior and Degradation Pathways of 4 Hydroxy 2 Iodobenzonitrile

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation, or photolysis, is a primary mechanism for the transformation of organic pollutants in sunlit environments. mdpi.comnih.gov This process involves the absorption of light energy, leading to the breakdown of the chemical structure. For 4-Hydroxy-2-iodobenzonitrile, photodegradation can occur through direct and indirect pathways in both aquatic and atmospheric systems.

Direct Photolysis: In this process, the molecule itself absorbs photons from sunlight, leading to an excited state. This excess energy can cause the cleavage of chemical bonds. The carbon-iodine (C-I) bond is particularly susceptible to photolytic cleavage due to its lower bond energy compared to carbon-hydrogen or carbon-carbon bonds. Upon absorption of UV radiation, this bond can break, leading to a dehalogenation reaction and the formation of radical species.

Indirect Photolysis: In natural waters, indirect photolysis is often a more significant degradation pathway. nih.gov It is mediated by photochemically produced reactive species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter (DOM) in its triplet excited state. researchgate.net These highly reactive species can attack the aromatic ring or the functional groups of the this compound molecule. The reaction with hydroxyl radicals, a powerful and non-selective oxidant, is a major pathway for the degradation of many organic contaminants in both water and the atmosphere. nih.gov

The rate of photodegradation is influenced by several environmental factors, including the intensity of solar irradiance, the depth and clarity of the water body, pH, and the concentration of photosensitizers like DOM and nitrate (B79036) ions. mdpi.com

Table 1: Key Factors and Processes in the Photodegradation of this compound

| Factor/Process | Description | Environmental Relevance |

|---|---|---|

| Direct Photolysis | The molecule directly absorbs UV light, leading to the cleavage of the C-I bond. | Significant in surface waters with high clarity and direct sun exposure. |

| Indirect Photolysis | Degradation is driven by reactive species (•OH, ¹O₂) generated by photosensitizers (e.g., DOM, nitrates). researchgate.net | Often the dominant pathway in natural waters containing dissolved organic matter. researchgate.net |

| Hydroxyl Radicals (•OH) | Highly reactive oxidants that can attack the aromatic ring, leading to hydroxylation or ring cleavage. nih.gov | A primary driver of degradation in both aquatic and atmospheric environments. nih.gov |

| Dissolved Organic Matter (DOM) | Acts as a photosensitizer to produce reactive species but can also attenuate light, slowing direct photolysis. researchgate.net | Plays a dual role, either accelerating or inhibiting photodegradation depending on conditions. researchgate.net |

| Water Depth/Turbidity | Affects the penetration of UV light into the water column. | Limits photodegradation to the upper, sunlit layers (photic zone) of aquatic systems. mdpi.com |

Biotransformation Pathways by Microorganisms

Microorganisms, particularly bacteria and fungi, possess a vast array of enzymes capable of degrading complex organic molecules. The biotransformation of this compound is expected to proceed through the enzymatic breakdown of its key functional groups.

The initial and critical step in the biodegradation of many halogenated compounds is dehalogenation, the removal of the halogen substituent (iodine, in this case). This process reduces the toxicity of the compound and makes the aromatic ring more susceptible to further attack. Enzymes that catalyze this reaction are known as dehalogenases. For aromatic compounds, this often occurs via a hydrolytic or reductive mechanism.

Studies on similar compounds, such as 4-iodobenzoate (B1621894), have shown that microorganisms like Arthrobacter sp. can enzymatically replace the iodine atom with a hydroxyl group, converting 4-iodobenzoate to 4-hydroxybenzoate. nih.gov This type of hydrolytic dehalogenation is a likely pathway for this compound, where a specific dehalogenase would catalyze the substitution of iodine at the C-2 position with a hydroxyl group, yielding 2,4-dihydroxybenzonitrile.

Following or concurrent with dehalogenation, the nitrile (-C≡N) and hydroxyl (-OH) groups are targeted by microbial enzymes.

Nitrile Group Metabolism: The microbial degradation of the nitrile group typically follows one of two main enzymatic pathways. frontiersin.org

Nitrilase Pathway: A single enzyme, a nitrilase, hydrolyzes the nitrile group directly to a carboxylic acid and ammonia (B1221849). nih.gov In this case, this compound would be converted to 4-hydroxy-2-iodobenzoic acid.

Nitrile Hydratase/Amidase Pathway: This is a two-step process where a nitrile hydratase first converts the nitrile to an amide (4-hydroxy-2-iodobenzamide), which is then hydrolyzed by an amidase to the corresponding carboxylic acid (4-hydroxy-2-iodobenzoic acid) and ammonia. frontiersin.org

Research on various bacteria, including species of Nocardia, Pseudomonas, and Bacillus, has detailed these pathways for a range of benzonitrile (B105546) compounds. frontiersin.orgnih.govnih.gov

Hydroxyl Group Metabolism: The hydroxyl group directs the subsequent enzymatic attack on the aromatic ring. The presence of hydroxyl groups makes the ring susceptible to cleavage by dioxygenase enzymes. For instance, the degradation of 4-hydroxybenzoate, a potential metabolite, is well-documented and proceeds via hydroxylation to form protocatechuate, which is then subject to ring fission by protocatechuate dioxygenases. nih.gov

Table 2: Key Microbial Enzymes in the Biotransformation of this compound

| Enzyme Class | Action | Substrate | Potential Product(s) |

|---|---|---|---|

| Dehalogenase | Removes the iodine atom from the aromatic ring. nih.gov | This compound | 2,4-Dihydroxybenzonitrile + Iodide |

| Nitrilase | Directly hydrolyzes the nitrile group to a carboxylic acid. nih.gov | This compound | 4-Hydroxy-2-iodobenzoic acid + Ammonia |

| Nitrile Hydratase | Hydrates the nitrile group to an amide. frontiersin.org | This compound | 4-Hydroxy-2-iodobenzamide |

| Amidase | Hydrolyzes the amide group to a carboxylic acid. frontiersin.org | 4-Hydroxy-2-iodobenzamide | 4-Hydroxy-2-iodobenzoic acid + Ammonia |

| Hydroxylase/Dioxygenase | Adds hydroxyl groups to and subsequently cleaves the aromatic ring. nih.gov | 4-Hydroxy-2-iodobenzoic acid or other hydroxylated intermediates | Ring fission products (e.g., β-ketoadipate) |

Hydrolytic Stability and Identification of Degradation Products

Hydrolysis is a chemical degradation process where a molecule is cleaved by reaction with water. The stability of this compound to hydrolysis under various pH conditions is an important factor in its environmental persistence. The nitrile group is susceptible to hydrolysis, especially under strong acidic or alkaline conditions, although this process is generally slow at neutral environmental pH.

The hydrolysis of the nitrile group would lead to the formation of 4-hydroxy-2-iodobenzamide as an intermediate, followed by further hydrolysis to 4-hydroxy-2-iodobenzoic acid. researchgate.net This abiotic pathway mirrors the nitrile hydratase/amidase biotic pathway but occurs without enzymatic catalysis.

Based on the photodegradation and biotransformation pathways discussed, a number of degradation products can be anticipated in the environment.

Table 3: Potential Degradation Products of this compound

| Degradation Product | Formation Pathway(s) |

|---|---|

| 4-Hydroxybenzonitrile (B152051) | Reductive dehalogenation (biotic or abiotic). |

| 2,4-Dihydroxybenzonitrile | Hydrolytic dehalogenation (biotic). nih.gov |

| 4-Hydroxy-2-iodobenzamide | Hydrolysis of nitrile group (abiotic); Nitrile hydratase (biotic). frontiersin.orgresearchgate.net |

| 4-Hydroxy-2-iodobenzoic acid | Hydrolysis of amide/nitrile group (abiotic/biotic). frontiersin.orgnih.govresearchgate.net |

| Protocatechuic Acid | Biotransformation of hydroxylated intermediates. nih.gov |

| Ring Cleavage Products | Advanced biotic degradation by dioxygenases. nih.gov |

Methodologies for Environmental Monitoring and Trace Analysis

To understand the environmental occurrence and fate of this compound, sensitive and specific analytical methods are required for its detection at trace levels in complex matrices like water and soil. pjoes.com The analysis typically involves sample extraction, cleanup, and instrumental detection.

Sample Preparation:

Water Samples: Solid-phase extraction (SPE) is a common technique used to extract and concentrate organic micropollutants from water. Cartridges packed with materials like C18 or polymeric sorbents can effectively retain the compound, which is then eluted with a small volume of an organic solvent.

Soil and Sediment Samples: Extraction from solid matrices is more complex and may involve methods like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) using organic solvents. The resulting extract requires a cleanup step, often using SPE or gel permeation chromatography (GPC), to remove interfering matrix components.

Instrumental Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS) is a primary tool for the analysis of benzonitrile derivatives. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity, allowing for confident identification and quantification at very low concentrations.

Gas Chromatography (GC): GC can also be used, especially when coupled with a mass spectrometer (GC-MS). However, because this compound has polar hydroxyl and nitrile groups, a derivatization step (e.g., silylation) is often necessary to increase its volatility and improve its chromatographic behavior.

Electron paramagnetic resonance (EPR) spectroscopy has also been used to monitor the bioavailability and degradation of xenobiotics in environmental samples like clay suspensions. nih.gov

Table 4: Summary of Analytical Methods for Environmental Trace Analysis

| Technique | Sample Matrix | Sample Preparation | Detection Method | Key Advantages |

|---|---|---|---|---|

| LC-MS/MS | Water, Soil, Sediment | SPE (water), PLE/MAE (soil) | Tandem Mass Spectrometry | High sensitivity, high selectivity, no derivatization needed. |

| HPLC-UV | Water | SPE | UV Absorbance | Robust, widely available, good for higher concentrations. |

| GC-MS | Water, Soil, Sediment | SPE/LLE, Derivatization | Mass Spectrometry | Excellent separation, definitive identification. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-hydroxy-3,5-diiodobenzonitrile (Ioxynil) |

| 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil) |

| 4-iodobenzoate |

| 4-hydroxybenzoate |

| 2,4-dihydroxybenzonitrile |

| 4-hydroxy-2-iodobenzoic acid |

| 4-hydroxy-2-iodobenzamide |

| 3,5-diiodo-4-hydroxybenzoic acid |

| 3,5-diiodo-4-hydroxy-benzamide |

| Ammonia |

| Protocatechuate |

| β-ketoadipate |

| 4-Hydroxybenzonitrile |

Future Research Directions and Emerging Trends for 4 Hydroxy 2 Iodobenzonitrile

The chemical compound 4-Hydroxy-2-iodobenzonitrile stands as a versatile intermediate with significant potential for future research and development across various scientific and industrial domains. Its unique structural combination of a hydroxyl group, an iodine atom, and a nitrile moiety on a benzene (B151609) ring provides multiple reactive sites for chemical modification. Emerging trends point towards its application in creating more efficient synthetic pathways, novel catalysts, advanced materials, and sustainable chemical processes.

Q & A

Q. What are the key considerations in designing a synthesis route for 4-Hydroxy-2-iodobenzonitrile to ensure high yield and purity?

- Methodological Answer : Synthesis routes should prioritize regioselective iodination and hydroxy-group protection. For example, starting with 4-hydroxybenzonitrile, iodine can be introduced via electrophilic substitution using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C). Protecting the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups prevents undesired side reactions . Post-reaction deprotection (e.g., using K₂CO₃ in methanol) restores the hydroxy functionality. Solvent choice (e.g., polar aprotic solvents like DMF) and catalysts (e.g., Pd for cross-coupling steps) are critical for yield optimization .

Q. How can researchers effectively purify this compound from reaction mixtures?

- Methodological Answer : Purification often involves column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Recrystallization using ethanol or methanol/water mixtures is effective due to the compound’s moderate solubility in polar solvents. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) confirm purity >98%. For trace metal removal (e.g., Pd residues), chelating agents or activated charcoal treatments are recommended .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The hydroxy proton appears as a broad singlet (~δ 10–12 ppm), while the nitrile carbon resonates at ~δ 115–120 ppm in ¹³C NMR.

- IR Spectroscopy : Confirm the -CN group (~2230 cm⁻¹) and -OH stretch (~3200–3400 cm⁻¹).

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₇H₄INO: theoretical [M+H]⁺ = 261.9371) validates molecular identity .

Advanced Research Questions

Q. How does the ortho-iodo and para-hydroxy substitution pattern influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitrile and hydroxy groups activate the aromatic ring for electrophilic substitution but sterically hinder ortho positions. In Suzuki-Miyaura couplings, the iodo group acts as a superior leaving group compared to bromo/chloro analogs. Pd catalysts (e.g., Pd(PPh₃)₄) with mild bases (K₂CO₃) in THF at 60–80°C facilitate aryl-aryl bond formation. Computational DFT studies can model steric effects and transition states to predict regioselectivity .

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR vs. X-ray) when characterizing derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, X-ray crystallography, and IR to cross-verify functional groups. For example, X-ray resolves crystal packing effects that may distort NMR chemical shifts.

- Computational Modeling : Use Gaussian or ORCA to simulate NMR spectra and compare with experimental data.

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific groups and reduce ambiguity .

Q. How can researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., DMF vs. DMSO), temperatures, and catalyst loadings via Design of Experiments (DoE) to identify critical factors.

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., deiodinated products) and adjust reaction stoichiometry.

- Literature Meta-Analysis : Compare protocols from peer-reviewed sources (e.g., PubChem, ECHA) to isolate variables affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.